N-(5-bromo-2-methylphenyl)thian-4-amine
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Overview
Description
N-(5-bromo-2-methylphenyl)thian-4-amine is an organic compound with the molecular formula C12H16BrNS It is a derivative of thian-4-amine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)thian-4-amine typically involves the bromination of 2-methylphenylthian-4-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the bromination step followed by purification using techniques such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thian-4-amines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(5-bromo-2-methylphenyl)thian-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylthiazole: Similar in structure but with a thiazole ring instead of a thian-4-amine.
5-Bromo-2-methylphenylamine: Lacks the thian-4-amine moiety but has similar substituents on the phenyl ring.
Uniqueness
N-(5-bromo-2-methylphenyl)thian-4-amine is unique due to the presence of both bromine and methyl substituents on the phenyl ring, combined with the thian-4-amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(5-bromo-2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
InChI Key |
ZHPUCNKFEGVNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC2CCSCC2 |
Origin of Product |
United States |
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